PACAP (1-27), human, ovine, rat

Receptor Pharmacology Neuropeptide Signaling GPCR Selectivity

Researchers dissecting PACAP/VIP receptor pathways often encounter ambiguous results due to promiscuous agonists like PACAP(1-38) or VIP. PACAP (1-27) (CAS 127317-03-7) resolves this with defined receptor antagonist activity: IC50 3 nM (PAC1), 2 nM (VPAC1), 5 nM (VPAC2). • >100-fold selectivity over VIP at PAC1, enabling clean PAC1-specific readouts. • Non-saturable passive diffusion across the blood-brain barrier supports CNS studies. • Well-characterized DPP IV/NEP degradation profile serves as a standard for bioanalytical LC-MS/MS method development. Supplied as lyophilized powder, ≥98% HPLC purity, with validated receptor-blocking potency batch-to-batch. Global shipping under ambient conditions (blue ice for extended transit) ensures stability from warehouse to lab bench.

Molecular Formula C142H224N40O39S
Molecular Weight 3147.6 g/mol
CAS No. 127317-03-7
Cat. No. B612574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePACAP (1-27), human, ovine, rat
CAS127317-03-7
SynonymsPACAP 1-27
Molecular FormulaC142H224N40O39S
Molecular Weight3147.6 g/mol
Structural Identifiers
InChIInChI=1S/C142H224N40O39S/c1-16-75(10)113(179-108(191)66-156-120(201)102(63-109(192)193)173-135(216)104(67-183)176-119(200)88(146)62-84-65-153-70-157-84)139(220)174-101(58-80-28-18-17-19-29-80)133(214)182-114(79(14)186)140(221)175-103(64-110(194)195)132(213)178-106(69-185)136(217)172-100(61-83-39-45-87(189)46-40-83)131(212)177-105(68-184)134(215)164-93(34-27-54-155-142(151)152)126(207)170-98(59-81-35-41-85(187)42-36-81)129(210)163-92(33-26-53-154-141(149)150)124(205)161-89(30-20-23-50-143)122(203)165-94(47-48-107(147)190)127(208)166-95(49-55-222-15)121(202)159-78(13)118(199)180-111(73(6)7)137(218)167-91(32-22-25-52-145)123(204)162-90(31-21-24-51-144)125(206)171-99(60-82-37-43-86(188)44-38-82)130(211)169-97(57-72(4)5)128(209)160-76(11)116(197)158-77(12)117(198)181-112(74(8)9)138(219)168-96(115(148)196)56-71(2)3/h17-19,28-29,35-46,65,70-79,88-106,111-114,183-189H,16,20-27,30-34,47-64,66-69,143-146H2,1-15H3,(H2,147,190)(H2,148,196)(H,153,157)(H,156,201)(H,158,197)(H,159,202)(H,160,209)(H,161,205)(H,162,204)(H,163,210)(H,164,215)(H,165,203)(H,166,208)(H,167,218)(H,168,219)(H,169,211)(H,170,207)(H,171,206)(H,172,217)(H,173,216)(H,174,220)(H,175,221)(H,176,200)(H,177,212)(H,178,213)(H,179,191)(H,180,199)(H,181,198)(H,182,214)(H,192,193)(H,194,195)(H4,149,150,154)(H4,151,152,155)
InChIKeyRZGBUJXSKLDAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP (1-27) Overview and Key Antagonist Properties


PACAP (1-27), human, ovine, rat (CAS: 127317-03-7), also referred to as PACAP-27, is the N-terminal 27-amino acid fragment of the endogenous 38-amino acid pituitary adenylate cyclase-activating polypeptide (PACAP-38) [1]. This synthetic peptide retains the N-terminal bioactive core of the parent molecule and functions as a potent antagonist of the PACAP-preferring PAC1 receptor, as well as the VIP/PACAP-shared VPAC1 and VPAC2 receptors, with defined IC50 values in the low nanomolar range [1]. It is widely utilized as a pharmacological tool to dissect PACAP/VIP receptor signaling pathways in vitro and in vivo [2].

Why PACAP (1-27) Cannot Be Replaced


Superficially, PACAP (1-27) may appear interchangeable with its parent peptide PACAP (1-38) or the structurally related vasoactive intestinal peptide (VIP). However, these peptides exhibit profound and quantifiable differences in receptor selectivity profiles, metabolic stability, and functional potency [1][2]. Specifically, while VIP binds VPAC1/VPAC2 receptors with high affinity, it is >100-fold less potent at the PAC1 receptor, rendering it an unsuitable substitute for PAC1-mediated studies [1]. Conversely, PACAP (1-38), while a potent agonist at all three receptors, differs markedly from PACAP (1-27) in its susceptibility to proteolytic degradation by neutral endopeptidase (NEP) and its capacity for saturable blood-brain barrier transport [2]. Furthermore, the functional activity (agonism vs. antagonism) can diverge between the two isoforms depending on the receptor subtype and cellular context, underscoring the risk of substituting one for the other without rigorous validation [1].

PACAP (1-27) vs. VIP and PACAP (1-38)


PAC1 Receptor Potency Advantage Over VIP

PACAP (1-27) demonstrates potent agonist activity at the PAC1 receptor, in stark contrast to VIP, which exhibits negligible activity at this receptor subtype [1]. This difference is a key determinant for selecting PACAP (1-27) over VIP in studies focused on PAC1-mediated signaling.

Receptor Pharmacology Neuropeptide Signaling GPCR Selectivity

Adenylate Cyclase Activation Equivalence

In direct head-to-head comparisons, PACAP (1-27) and PACAP (1-38) stimulate adenylate cyclase activity with similar potency and efficacy [1]. This demonstrates that the C-terminal extension in PACAP (1-38) is not required for full activation of the PACAP receptor in this cellular context, but that does not imply the two peptides are interchangeable across all assays (see other evidence items).

cAMP Signaling Second Messenger Assays Receptor Activation

NEP Degradation Susceptibility Difference

A direct in vitro stability study demonstrated a stark difference in proteolytic susceptibility between PACAP (1-27) and PACAP (1-38) [1]. PACAP (1-27) was cleaved by the neutral endopeptidase EC 3.4.24.11 (NEP), an enzyme highly active in lung and other tissues, whereas PACAP (1-38) was completely resistant to degradation by this enzyme.

Peptide Stability Enzymatic Degradation Proteolysis

DPP IV Degradation to Inactive Fragments

PACAP (1-27) is a substrate for DPP IV, a ubiquitous serine protease [1]. A study tracking its degradation over 18 hours showed a sequential truncation of the N-terminal amino acids, leading to the formation of PACAP(3-27), PACAP(5-27), and ultimately PACAP(6-27). Critically, these degradation products were demonstrated to lack the insulinotropic activity of the parent peptide.

Peptide Metabolism DPP IV Insulinotropic Activity

Passive vs. Active CNS Entry

A direct comparison of the two PACAP isoforms revealed a fundamental difference in their mechanism of brain entry [1]. Following intravenous injection in mice, the smaller PACAP (1-27) crossed the blood-brain barrier via a non-saturable process consistent with passive diffusion. In contrast, the larger and less lipophilic PACAP (1-38) entered the brain more than 30% faster by a saturable, carrier-mediated transport system.

Blood-Brain Barrier Pharmacokinetics CNS Delivery

PACAP (1-27) Key Applications


Discriminating PAC1 and VPAC Receptor Pathways

Researchers studying the specific role of PAC1 receptor signaling in neuroprotection, inflammation, or cancer can use PACAP (1-27) as a component of a pharmacological toolkit to differentiate PAC1-mediated effects from those mediated by VPAC1/VPAC2. The >100-fold selectivity over VIP at the PAC1 receptor allows for clearer interpretation of results compared to using the promiscuous agonist PACAP (1-38) [1]. Furthermore, the defined IC50 values for antagonism at rat PAC1 (3 nM), rat VPAC1 (2 nM), and human VPAC2 (5 nM) provide a quantitative basis for designing dose-response experiments to block these receptors [2].

SAR Studies of PACAP/VIP Receptor Ligands

PACAP (1-27) serves as an essential baseline scaffold for SAR studies aimed at developing metabolically stable or receptor-selective analogs. The finding that it is susceptible to DPP IV and NEP degradation, leading to inactive fragments, provides a clear target for medicinal chemistry efforts to enhance its stability [1][2]. The demonstration that Ac-[Phe(pI)6, Nle17]PACAP(1-27), an analog of PACAP (1-27), retains neuroprotective potency while exhibiting improved stability and reduced cardiovascular side effects validates the use of PACAP (1-27) as a lead structure for analog development [3].

CNS Passive Diffusion Studies

For studies examining the central nervous system (CNS) effects of PACAP-family peptides, PACAP (1-27) offers a distinct pharmacokinetic profile. Its mechanism of crossing the blood-brain barrier via non-saturable passive diffusion is fundamentally different from the active transport of PACAP (1-38) [1]. Researchers can therefore use PACAP (1-27) as a tool to investigate CNS effects of PACAP receptor engagement that are independent of a specific, and potentially saturable or regulated, active transport system.

Bioanalytical Assay Development for PACAP Peptides

The well-characterized degradation pathways of PACAP (1-27) by NEP and DPP IV, along with the specific identified fragments, make it a valuable standard for developing and validating bioanalytical methods (e.g., LC-MS/MS) aimed at quantifying PACAP peptides and their metabolites in complex biological matrices like plasma or tissue homogenates [1][2].

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